Furocoumarines

Furanochromones are a class of naturally occurring organic compounds that belong to the flavonoid family. These compounds feature a furan ring fused to a chromone moiety, giving them unique structural characteristics and diverse biological activities. Furanochromones are widely distributed in plants such as citrus fruits, berries, and legumes, where they play significant roles in plant defense mechanisms against pathogens and environmental stresses.

Structurally, furanochromones can vary significantly based on the position of substituents attached to the chromone ring and the furan ring. Their biological activities are extensive, including antioxidant properties, anti-inflammatory effects, and potential anticancer actions. Due to their broad spectrum of bioactivities, furanochromones have garnered considerable interest in pharmacological research, with ongoing studies exploring their therapeutic applications.

These compounds are often isolated from plant sources for further chemical analysis and are valuable tools in understanding the biological significance of natural products. Their presence in various dietary sources makes them relevant to the study of health-promoting phytochemicals.

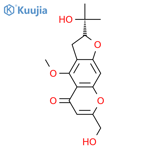

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

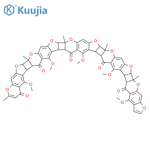

|

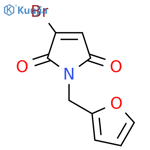

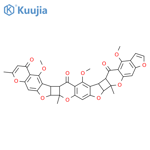

Visnagin oligomers; Visnagin trimer (n = 2) | 219803-71-1 | C39H30O12 |

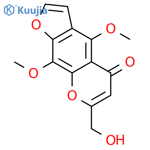

|

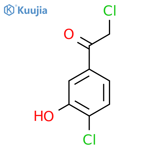

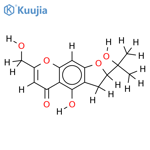

Angelicain | 64519-22-8 | C15H16O6 |

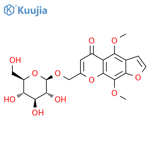

|

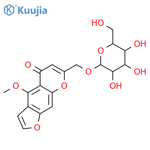

4-Methoxy-7-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-5H-furo[3,2-g]chromen-5-one | 17226-75-4 | C19H20O10 |

|

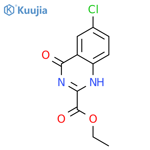

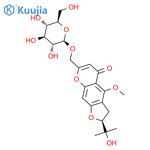

prim-O-Glucosylcimifugin | 80681-45-4 | C22H28O11 |

|

prim-O-Glucosylangelicain | 85889-15-2 | C21H26O11 |

|

Visnagin oligomers; Visnagin pentamer (n = 4) | 219803-73-3 | C65H50O20 |

|

7-(hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one | 668-10-0 | C14H12O6 |

|

Ammiol; O-β-D-Glucopyranoside | 123715-08-2 | C20H22O11 |

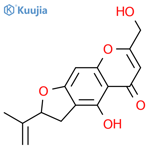

|

4-hydroxy-7-(hydroxymethyl)-2-isopropenyl-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-5-one | 17398-06-0 | C15H14O5 |

|

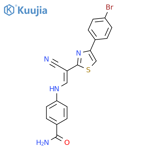

Cimifugin | 37921-38-3 | C16H18O6 |

Littérature connexe

-

1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Hazel A. Sparkes,Paul R. Raithby,Eric Clot,Gregory P. Shields,James A. Chisholm,Frank H. Allen CrystEngComm, 2006,8, 563-570

Fournisseurs recommandés

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés